N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of naphthalen-1-yl ethylidene and thiophen-2-yl acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ethylidene ketone derivatives, while reduction may yield naphthalen-1-yl ethylidene alcohol derivatives.
Scientific Research Applications
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl ethylidene derivatives: These compounds share the naphthalene ring structure and may have similar chemical properties.
Thiophen-2-yl acetohydrazide derivatives: These compounds share the thiophene ring structure and may have similar biological activities.
Uniqueness
N’-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the combination of the naphthalene and thiophene rings, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H16N2OS/c1-13(19-20-18(21)12-15-8-5-11-22-15)16-10-4-7-14-6-2-3-9-17(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
InChI Key |
MJRAPOAULGHSCX-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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